![molecular formula C25H19Cl3N2S3 B13106672 3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 6115-52-2](/img/structure/B13106672.png)
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine is a synthetic organic compound characterized by the presence of three 2-chlorobenzylthio groups attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine typically involves the reaction of pyridazine with 2-chlorobenzylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or potassium carbonate are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the 2-chlorobenzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tris((2-methylbenzyl)thio)pyridazine
- 3,4,5-Tris((2-fluorobenzyl)thio)pyridazine
- 3,4,5-Tris((2-bromobenzyl)thio)pyridazine
Uniqueness
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine is unique due to the presence of the 2-chlorobenzylthio groups, which impart specific chemical and biological properties. These properties can differ significantly from those of similar compounds with different substituents, making it a valuable compound for various applications.
Properties
CAS No. |
6115-52-2 |
|---|---|
Molecular Formula |
C25H19Cl3N2S3 |
Molecular Weight |
550.0 g/mol |
IUPAC Name |
3,4,5-tris[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-10-4-1-7-17(20)14-31-23-13-29-30-25(33-16-19-9-3-6-12-22(19)28)24(23)32-15-18-8-2-5-11-21(18)27/h1-13H,14-16H2 |
InChI Key |
PPEJCECJKFGBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


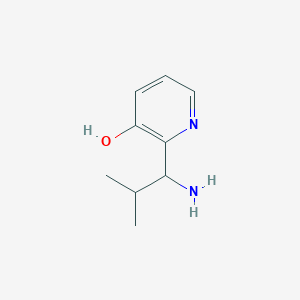
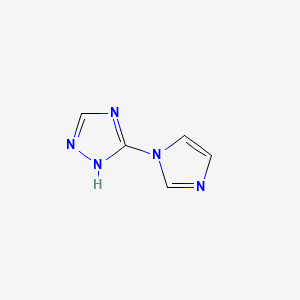


![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
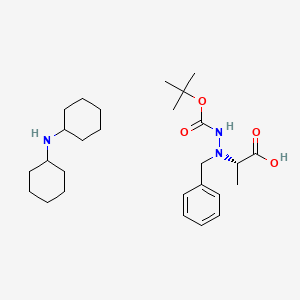


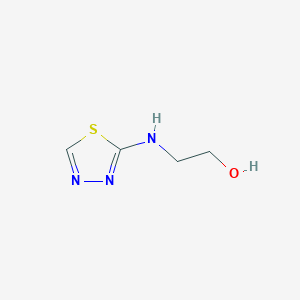
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
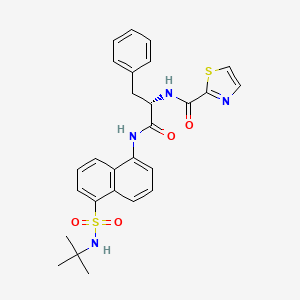
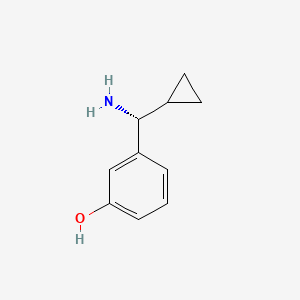
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

